molecular formula C11H19ClO3S B13636819 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride

1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride

Cat. No.: B13636819
M. Wt: 266.79 g/mol
InChI Key: MBVGPMMBBMBIRF-UHFFFAOYSA-N
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Description

1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H19ClO3S. It is known for its applications in organic synthesis and various industrial processes. The compound features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopropane and dimethyloxan moieties.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopropane and dimethyloxan groups, offering different reactivity and applications.

    Tosyl chloride: A commonly used sulfonyl chloride with a toluene group, widely used in organic synthesis.

Uniqueness

1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a dimethyloxan moiety, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C11H19ClO3S

Molecular Weight

266.79 g/mol

IUPAC Name

1-[(5,5-dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C11H19ClO3S/c1-10(2)4-3-9(15-8-10)7-11(5-6-11)16(12,13)14/h9H,3-8H2,1-2H3

InChI Key

MBVGPMMBBMBIRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(OC1)CC2(CC2)S(=O)(=O)Cl)C

Origin of Product

United States

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